molecular formula C18H17F3N2O3S B2607865 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 899979-62-5

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No. B2607865
CAS RN: 899979-62-5
M. Wt: 398.4
InChI Key: BMUSYLNSXAQJGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide” were not found in the search results, similar compounds such as N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been synthesized and studied for their antimicrobial properties .

Scientific Research Applications

Antihyperglycemic Agents
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide and its derivatives have been explored as antihyperglycemic agents. A study highlighted the synthesis of a series of benzamide derivatives, leading to the identification of a candidate drug for treating diabetes mellitus. This research underscores the potential of these compounds in diabetes treatment by modifying the structure-activity relationship (Nomura et al., 1999) Nomura, M., Kinoshita, S., Satoh, H., Maeda, T., Murakami, K., Tsunoda, M., Miyachi, H., & Awano, K. (1999). (3-substituted benzyl)thiazolidine-2,4-diones as structurally new antihyperglycemic agents. Bioorganic & Medicinal Chemistry Letters, 9(4), 533-538..

Antioxidant Studies
Novel N-substituted benzyl/phenyl acetamides, incorporating a pyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl moiety, were synthesized and evaluated for their antioxidant activities. Many of these compounds exhibited moderate to significant radical scavenging activity, suggesting their utility as a template for the development of biologically active compounds (Ahmad et al., 2012) Ahmad, M., Siddiqui, H., Gardiner, J., Parvez, M., & Aslam, S. (2012). Synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. Medicinal Chemistry Research, 22, 794-805..

Antimicrobial Activity
Research into benzothiazole derivatives has shown promising antimicrobial properties. These compounds, synthesized from various chemical reactions, have been tested against several bacterial and fungal strains, showing excellent broad-spectrum antimicrobial activity. This indicates their potential in developing new antimicrobial agents (Padalkar et al., 2014) Padalkar, V., Gupta, V. D., Phatangare, K., Patil, V., Umape, P. G., & Sekar, N. (2014). Synthesis of novel dipodal-benzimidazole, benzoxazole and benzothiazole from cyanuric chloride: Structural, photophysical and antimicrobial studies. Journal of Saudi Chemical Society, 18, 262-268..

Antiplasmodial Activities
In the realm of malaria research, acyl derivatives of furazanes were prepared and evaluated for their antiplasmodial activities against Plasmodium falciparum strains. The study revealed several structure-activity relationships, with benzamides showing promising activity. This research highlights the potential for developing new anti-malarial therapies (Hermann et al., 2021) [Hermann, T., Hochegger, P., Dolensky, J., Seebacher, W., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Pharmaceuticals, 14(5)].(https://consensus.app/papers/acyl-derivatives-3aminofurazanes-their-antiplasmodial-hermann/e78bb0f9351d5d72bc6c17d215af527f/?utm_source=chatgpt).

properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c19-18(20,21)14-5-3-4-13(12-14)17(24)22-15-6-8-16(9-7-15)23-10-1-2-11-27(23,25)26/h3-9,12H,1-2,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUSYLNSXAQJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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